molecular formula C7H9NO3S B13944262 Pyridin-3-ylmethyl methanesulfonate

Pyridin-3-ylmethyl methanesulfonate

Cat. No.: B13944262
M. Wt: 187.22 g/mol
InChI Key: SGPMJVGKANGORM-UHFFFAOYSA-N
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Description

Pyridin-3-ylmethyl methanesulfonate is a sulfonate ester derivative characterized by a pyridin-3-ylmethyl group (-CH₂-C₅H₄N) linked to a methanesulfonate (-SO₃CH₃) moiety. This compound is typically synthesized via nucleophilic substitution reactions, where pyridin-3-ylmethanol reacts with methanesulfonyl chloride in the presence of a base such as pyridine . Its primary applications lie in medicinal chemistry as a reactive intermediate for synthesizing sulfonamide-based pharmaceuticals or as a functional group in drug candidates targeting neurological and inflammatory pathways .

Properties

IUPAC Name

pyridin-3-ylmethyl methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3S/c1-12(9,10)11-6-7-3-2-4-8-5-7/h2-5H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGPMJVGKANGORM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCC1=CN=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Pyridin-3-ylmethyl methanesulfonate can be synthesized through the reaction of pyridin-3-ylmethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Pyridin-3-ylmethyl methanesulfonate undergoes various chemical reactions, including:

    Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions where the methanesulfonate group is replaced by a nucleophile.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, reacting this compound with an amine can yield a pyridin-3-ylmethylamine derivative .

Scientific Research Applications

Pyridin-3-ylmethyl methanesulfonate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the modification of biomolecules, such as proteins and nucleic acids, to study their functions and interactions.

    Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.

    Industry: This compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of pyridin-3-ylmethyl methanesulfonate involves its role as an alkylating agent. The methanesulfonate group can undergo nucleophilic substitution, leading to the formation of new covalent bonds with nucleophiles. This property makes it useful in modifying biomolecules and synthesizing complex organic compounds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonate Esters with Heteroaromatic Groups

Pyridin-3-ylmethyl methanesulfonate belongs to a broader class of heteroaromatic sulfonates. Key analogs include:

Compound Name Core Structure Key Differences Biological Relevance Reference
6-Oxo-1-(4-sulfamoylphenyl)-1,6-dihydropyridazin-3-yl methanesulfonate Pyridazine-sulfonamide core Additional sulfamoylphenyl substituent Intermediate for anti-inflammatory agents
N-(Pyridin-3-ylmethyl)-1H-1,2,4-triazol-5-amine derivatives Triazole core Nitrogen-rich heterocycle instead of sulfonate P2X7 receptor antagonists
1-(Pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Pyrazolo-pyrimidine core Dual heterocyclic system Kinase inhibitors

Key Observations :

  • Reactivity : this compound exhibits higher electrophilicity at the sulfonate group compared to triazole or pyrazolo-pyrimidine analogs, making it more reactive in nucleophilic substitutions .
  • Bioactivity : Unlike P2X7 antagonists (e.g., triazolamine derivatives ), sulfonate esters like this compound are primarily intermediates rather than direct therapeutic agents.
Methanesulfonate Salts

Methanesulfonate (mesylate) salts are widely used in pharmaceuticals for solubility enhancement. A notable comparison is lead methanesulfonate, which shares the sulfonate group but differs in toxicity and applications:

Property This compound Lead Methanesulfonate
Structure Organic sulfonate ester Inorganic metal sulfonate salt
Toxicity Low acute toxicity (limited data) Highly toxic (CNS, respiratory)
Applications Drug synthesis intermediate Electroplating, industrial use

Stability : Lead methanesulfonate decomposes into hazardous sulfur oxides under heat, whereas this compound is stable under standard storage .

Research Findings and Data Gaps

  • Synthetic Yields : this compound derivatives are synthesized in moderate yields (~60–75%) compared to triazolamine analogs (~80–90%), likely due to steric hindrance at the pyridine ring .
  • Biological Data: Limited direct studies on this compound exist. However, structurally related P2X7 antagonists (e.g., triazolamines) show IC₅₀ values of 10–50 nM in vitro, highlighting the importance of the pyridin-3-ylmethyl group in receptor binding .

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